

Comparative analysis of the spectral data of methoxyphenylacetamide isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)acetamide

Cat. No.: B102801

[Get Quote](#)

A comparative analysis of the spectral data of 2-methoxyphenylacetamide, 3-methoxyphenylacetamide, and 4-methoxyphenylacetamide is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these isomers. The distinct substitution patterns on the phenyl ring give rise to unique spectral fingerprints, which are detailed below.

Spectral Data Comparison

The following tables summarize the key spectral data obtained for the three methoxyphenylacetamide isomers.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment	2-Methoxyphenylacetamide	3-Methoxyphenylacetamide	4-Methoxyphenylacetamide
H (Amide)	~8.2 ppm (br s)	~7.5 ppm (br s)	~7.4 ppm (br s)
H (Aromatic)	6.8 - 7.3 ppm (m)	6.8 - 7.3 ppm (m)	6.8 ppm (d), 7.2 ppm (d)
H (Methylene)	3.6 ppm (s)	3.6 ppm (s)	3.5 ppm (s)
H (Methoxy)	3.9 ppm (s)	3.8 ppm (s)	3.8 ppm (s)

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment	2- Methoxyphenylacetamide	3- Methoxyphenylacetamide	4- Methoxyphenylacetamide
C (C=O)	~171 ppm	~171 ppm	~171 ppm
C (Aromatic, C-O)	~155 ppm	~160 ppm	~158 ppm
C (Aromatic, C-C)	121-130 ppm	113-130 ppm	114-130 ppm
C (Methylene)	~45 ppm	~42 ppm	~42 ppm
C (Methoxy)	~56 ppm	~55 ppm	~55 ppm

IR Spectral Data (KBr Pellet)

Vibrational Mode	2- Methoxyphenylacetamide	3- Methoxyphenylacetamide	4- Methoxyphenylacetamide
N-H Stretch	~3290 cm ⁻¹	~3300 cm ⁻¹	~3300 cm ⁻¹
C-H Stretch (Aromatic)	~3060 cm ⁻¹	~3050 cm ⁻¹	~3040 cm ⁻¹
C-H Stretch (Aliphatic)	~2940 cm ⁻¹	~2930 cm ⁻¹	~2920 cm ⁻¹
C=O Stretch (Amide I)	~1660 cm ⁻¹	~1650 cm ⁻¹	~1655 cm ⁻¹
N-H Bend (Amide II)	~1550 cm ⁻¹	~1550 cm ⁻¹	~1550 cm ⁻¹
C-O-C Stretch	~1240 cm ⁻¹	~1250 cm ⁻¹	~1245 cm ⁻¹

Mass Spectrometry Data (Electron Ionization)

Isomer	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
2-Methoxyphenylacetamide	165	122, 107, 92, 77
3-Methoxyphenylacetamide	165	122, 107, 92, 77
4-Methoxyphenylacetamide	165	122, 107, 92, 77

Experimental Protocols

The following protocols were employed for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.[1][2][3] Samples of each isomer (5-10 mg for ^1H , 20-30 mg for ^{13}C) were dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3).[1] Tetramethylsilane (TMS) was used as an internal standard. The spectrometer was locked to the deuterium signal of the solvent, and the magnetic field was shimmed to achieve optimal resolution.[1] For ^1H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using the KBr pellet method.[4][5][6][7] Approximately 1-2 mg of the solid sample was finely ground in an agate mortar and pestle.[6] This was then intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[6] The mixture was pressed into a transparent pellet using a hydraulic press.[6] A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.[7] Spectra were recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[5]

Mass Spectrometry (MS)

Mass spectra were acquired using an electron ionization (EI) source.[8][9][10] The solid samples were introduced into the ion source via a direct insertion probe.[8] The electron energy was set to 70 eV.[8][9] The ion source temperature was maintained at 200°C. The resulting ions were separated by a quadrupole mass analyzer and detected.

Experimental Workflow

The following diagram illustrates the workflow for the comparative spectral analysis of the methoxyphenylacetamide isomers.

Experimental Workflow for Comparative Spectral Analysis

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. scribd.com [scribd.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Comparative analysis of the spectral data of methoxyphenylacetamide isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102801#comparative-analysis-of-the-spectral-data-of-methoxyphenylacetamide-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com